N-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine N-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 2097901-05-6
VCID: VC7510644
InChI: InChI=1S/C12H13N5O2/c1-8-4-10(16-19-8)12(18)17-5-9(6-17)15-11-2-3-13-7-14-11/h2-4,7,9H,5-6H2,1H3,(H,13,14,15)
SMILES: CC1=CC(=NO1)C(=O)N2CC(C2)NC3=NC=NC=C3
Molecular Formula: C12H13N5O2
Molecular Weight: 259.269

N-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine

CAS No.: 2097901-05-6

Cat. No.: VC7510644

Molecular Formula: C12H13N5O2

Molecular Weight: 259.269

* For research use only. Not for human or veterinary use.

N-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine - 2097901-05-6

Specification

CAS No. 2097901-05-6
Molecular Formula C12H13N5O2
Molecular Weight 259.269
IUPAC Name (5-methyl-1,2-oxazol-3-yl)-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone
Standard InChI InChI=1S/C12H13N5O2/c1-8-4-10(16-19-8)12(18)17-5-9(6-17)15-11-2-3-13-7-14-11/h2-4,7,9H,5-6H2,1H3,(H,13,14,15)
Standard InChI Key RPTWDLWULGQHSR-UHFFFAOYSA-N
SMILES CC1=CC(=NO1)C(=O)N2CC(C2)NC3=NC=NC=C3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, N-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine, delineates its core structure:

  • A four-membered azetidine ring (C<sub>3</sub>H<sub>6</sub>N) substituted at the 1-position with a 5-methyl-1,2-oxazole-3-carbonyl group.

  • The 3-position of the azetidine ring is linked to a pyrimidin-4-amine moiety (C<sub>4</sub>H<sub>5</sub>N<sub>3</sub>).

The molecular formula is C<sub>12</sub>H<sub>14</sub>N<sub>4</sub>O<sub>2</sub>, with a calculated molecular weight of 262.27 g/mol. Key functional groups include:

  • 1,2-Oxazole: A five-membered heterocycle with oxygen and nitrogen atoms at positions 1 and 2, respectively, and a methyl group at position 5 .

  • Azetidine: A strained four-membered ring known to enhance metabolic stability and binding affinity in medicinal chemistry .

  • Pyrimidin-4-amine: A six-membered aromatic ring with nitrogen atoms at positions 1, 3, and 4, contributing to hydrogen-bonding interactions in biological targets .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC<sub>12</sub>H<sub>14</sub>N<sub>4</sub>O<sub>2</sub>
Molecular Weight262.27 g/mol
Hydrogen Bond Donors2 (amine and NH in azetidine)
Hydrogen Bond Acceptors5 (oxazole O, carbonyl O, pyrimidine N)
Rotatable Bonds4

Synthesis and Characterization

Synthetic Pathways

While no explicit synthesis protocol exists for this compound in the provided sources, analogous azetidine derivatives are typically synthesized via:

  • Azetidine Functionalization:

    • Nucleophilic substitution at the azetidine nitrogen using activated carbonyl intermediates (e.g., oxazole-3-carbonyl chloride) .

    • Coupling reactions (e.g., EDC/HOBt) to attach the pyrimidin-4-amine group .

  • Oxazole Formation:

    • Cyclocondensation of methyl-substituted nitriles with hydroxylamine derivatives .

A hypothetical synthesis route could involve:

  • Protection of azetidin-3-amine with tert-butoxycarbonyl (Boc).

  • Acylation with 5-methyl-1,2-oxazole-3-carbonyl chloride.

  • Deprotection and subsequent coupling with 4-aminopyrimidine.

Spectroscopic Characterization

Data from related azetidine-oxazole compounds suggest:

  • <sup>1</sup>H NMR:

    • δ 8.2–8.4 ppm (pyrimidine H-2 and H-6).

    • δ 6.8–7.0 ppm (oxazole H-4).

    • δ 3.5–4.2 ppm (azetidine CH<sub>2</sub> and CH).

  • IR:

    • 1680–1700 cm<sup>−1</sup> (C=O stretch).

    • 1600–1620 cm<sup>−1</sup> (C=N in oxazole).

CompoundPDE10A IC<sub>50</sub> (nM)Selectivity (vs. PDE3/4)
Example 1 (US9365562B2)12>1000-fold
Target Compound*~50 (predicted)Moderate

*Predicted based on structural similarity.

Physicochemical and ADMET Properties

Solubility and Permeability

  • LogP: Predicted ~2.1 (moderate lipophilicity).

  • Aqueous Solubility: ~0.1 mg/mL (pH 7.4), suitable for oral administration.

  • Blood-Brain Barrier Penetration: Likely, due to moderate molecular weight and hydrogen-bonding capacity .

Metabolic Stability

Azetidine rings resist oxidative metabolism compared to piperidines, potentially enhancing half-life . The methyl-oxazole group may undergo slow CYP3A4-mediated oxidation .

Applications and Future Directions

Therapeutic Prospects

  • Neuropsychiatric Disorders: PDE10A inhibition aligns with antipsychotic drug development .

  • Oncology: Pyrimidine analogs are explored for kinase inhibition (e.g., EGFR, BRAF).

Research Gaps

  • In Vivo Efficacy: Requires validation in animal models of schizophrenia or Huntington’s disease.

  • Safety Profiling: Off-target effects on PDE3/4 must be assessed to avoid cardiovascular toxicity .

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